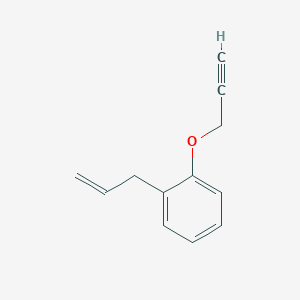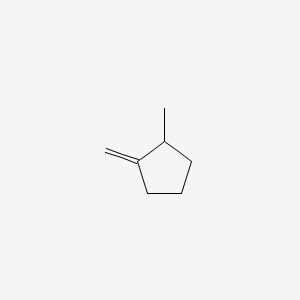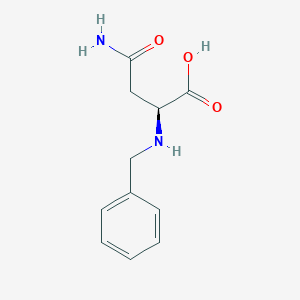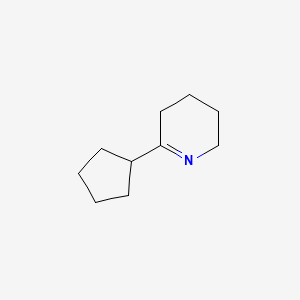![molecular formula C11H15N5O4 B14668947 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine CAS No. 42204-36-4](/img/structure/B14668947.png)
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine typically involves the interaction of pyrrolopyrimidinehydrazide with various aldehydes. For instance, one method involves dissolving 10 mmol of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine in 100 mL of methanol, followed by the gradual addition of 10 mmol of an aldehyde such as o-fluorobenzaldehyde. The mixture is then refluxed for 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its metal complexes have shown potent antibacterial activity by targeting bacterial cell walls and inhibiting their synthesis . Additionally, its antiviral activity is believed to involve the inhibition of viral replication by interacting with viral enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate and its potential as an anticancer and antiviral agent.
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have shown promise as antiviral agents against flaviviruses.
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine: Used for dual inhibition of epidermal growth factor receptor kinase and aurora kinase A, demonstrating significant anticancer activity.
Uniqueness
What sets 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine apart is its unique hydrazinyl and pentofuranosyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to form stable metal complexes further enhances its utility in various scientific research fields.
Propiedades
Número CAS |
42204-36-4 |
|---|---|
Fórmula molecular |
C11H15N5O4 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-(4-hydrazinylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c12-15-9-5-1-2-16(10(5)14-4-13-9)11-8(19)7(18)6(3-17)20-11/h1-2,4,6-8,11,17-19H,3,12H2,(H,13,14,15) |
Clave InChI |
AURFZFSFOHBPNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=NC=NC(=C21)NN)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)

![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
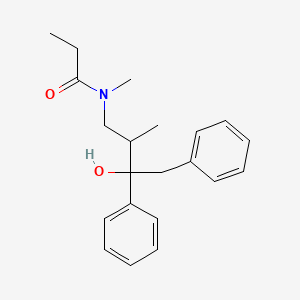
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
